molecular formula C10H13NO4 B033236 (R)-2-Amino-3-hydroxy-2-(4-hydroxybenzyl)propanoic acid CAS No. 69980-45-6

(R)-2-Amino-3-hydroxy-2-(4-hydroxybenzyl)propanoic acid

Cat. No. B033236
CAS RN: 69980-45-6
M. Wt: 211.21 g/mol
InChI Key: KQAABALABGCGPM-SNVBAGLBSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves biosynthetic techniques and metabolic engineering approaches . For instance, 4-Hydroxybenzoic acid (4-HBA) has been produced using a variety of biosynthetic techniques . Another method involves the microwave-mediated rapid synthesis of a phenolic resin by the sulfuric acid-catalyzed self-condensation polymerization of commercially available hydroxybenzyl alcohol derivatives .


Chemical Reactions Analysis

The chemical reactions involving this compound could potentially be similar to those of other phenolic compounds. For example, 4-Hydroxybenzoic acid (4-HBA) has been used as a starting feedstock for the biosynthesis of a variety of industrially pertinent compounds . Other reactions might involve conversion processes like those seen in carboxylic acids .

Safety And Hazards

The safety data sheets for related compounds like 4-Hydroxybenzyl alcohol and 4-Hydroxybenzoic acid provide some insight into potential hazards. These compounds can cause skin and eye irritation and may be harmful if swallowed .

Future Directions

The future directions for research on this compound could potentially involve further exploration of its synthesis, chemical reactions, and applications. The use of biosynthetic techniques and metabolic engineering approaches could be particularly promising . Additionally, the compound’s potential applications in industries such as food, cosmetics, pharmacy, and fungicides could be explored .

properties

IUPAC Name

(2R)-2-amino-2-(hydroxymethyl)-3-(4-hydroxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO4/c11-10(6-12,9(14)15)5-7-1-3-8(13)4-2-7/h1-4,12-13H,5-6,11H2,(H,14,15)/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQAABALABGCGPM-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(CO)(C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C[C@@](CO)(C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70554328
Record name alpha-(Hydroxymethyl)-L-tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70554328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2-Amino-3-hydroxy-2-(4-hydroxybenzyl)propanoic acid

CAS RN

69980-45-6
Record name alpha-(Hydroxymethyl)-L-tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70554328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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